molecular formula C39H41N3OS2 B11034531 2-oxo-2-(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)ethyl 4-methylpiperazine-1-carbodithioate

2-oxo-2-(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)ethyl 4-methylpiperazine-1-carbodithioate

Cat. No.: B11034531
M. Wt: 631.9 g/mol
InChI Key: NCRXOZYOMAHPMP-UHFFFAOYSA-N
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Description

2-oxo-2-(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)ethyl 4-methylpiperazine-1-carbodithioate is a synthetic organic compound that features a quinoline core, a piperazine ring, and a carbodithioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)ethyl 4-methylpiperazine-1-carbodithioate typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or Friedländer synthesis.

    Introduction of the Trityl Group: The trityl group can be introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving ethylenediamine and a suitable dihaloalkane.

    Attachment of the Carbodithioate Group: The final step involves the reaction of the piperazine derivative with carbon disulfide and a suitable alkylating agent to form the carbodithioate group.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core.

    Reduction: Reduction reactions may target the carbonyl group or the quinoline ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the piperazine ring and the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in transition metal catalysis.

    Materials Science:

Biology and Medicine

    Pharmacology: The compound may exhibit biological activity, making it a candidate for drug development.

    Biochemistry: Potential use as a probe to study enzyme mechanisms and protein interactions.

Industry

    Agriculture: Possible applications as a pesticide or herbicide.

    Polymer Science: Use in the synthesis of novel polymers with unique properties.

Mechanism of Action

The mechanism of action of 2-oxo-2-(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)ethyl 4-methylpiperazine-1-carbodithioate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-2-(2,2,4-trimethylquinolin-1(2H)-yl)ethyl 4-methylpiperazine-1-carbodithioate
  • 2-oxo-2-(6-tritylquinolin-1(2H)-yl)ethyl 4-methylpiperazine-1-carbodithioate

Uniqueness

The presence of both the trityl group and the carbodithioate group in 2-oxo-2-(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)ethyl 4-methylpiperazine-1-carbodithioate may confer unique properties such as enhanced stability, specific binding affinity, or distinct electronic characteristics compared to similar compounds.

Properties

Molecular Formula

C39H41N3OS2

Molecular Weight

631.9 g/mol

IUPAC Name

[2-oxo-2-(2,2,4-trimethyl-6-tritylquinolin-1-yl)ethyl] 4-methylpiperazine-1-carbodithioate

InChI

InChI=1S/C39H41N3OS2/c1-29-27-38(2,3)42(36(43)28-45-37(44)41-24-22-40(4)23-25-41)35-21-20-33(26-34(29)35)39(30-14-8-5-9-15-30,31-16-10-6-11-17-31)32-18-12-7-13-19-32/h5-21,26-27H,22-25,28H2,1-4H3

InChI Key

NCRXOZYOMAHPMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=C1C=C(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)CSC(=S)N6CCN(CC6)C)(C)C

Origin of Product

United States

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